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molecular formula C13H9BrN2O B8529123 3-(Benzyloxy)-6-bromopyridine-2-carbonitrile

3-(Benzyloxy)-6-bromopyridine-2-carbonitrile

Cat. No. B8529123
M. Wt: 289.13 g/mol
InChI Key: NXLREPOWOPKKIQ-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a mixture of 2-cyano-3-hydroxypyridine (10.0 g), water (40 mL) and acetonitrile (200 mL) was added N-bromosuccinimide (17.8 g) at 0° C., and the mixture was stirred at 0° C. for 2 hr, and at room temperature for 1 hr. Ethyl acetate was added to the reaction mixture. The solution was washed with water and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give a white solid. To a solution (200 mL) of the obtained solid in acetone were added benzyl bromide (11.9 mL) and potassium carbonate (23.1 g), and the mixture was stirred overnight with heating under reflux. Insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The residue was washed with methanol and toluene to give the title object compound (3.17 g, 13%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
11.9 mL
Type
reactant
Reaction Step Three
Quantity
23.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
13%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][N:4]=1)#[N:2].[Br:10]N1C(=O)CCC1=O.[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.C(OCC)(=O)C.C(#N)C.O>[CH2:18]([O:9][C:8]1[C:3]([C:1]#[N:2])=[N:4][C:5]([Br:10])=[CH:6][CH:7]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
11.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
23.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 1 hr
Duration
1 h
WASH
Type
WASH
Details
The solution was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white solid
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with methanol and toluene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)Br)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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